molecular formula C16H25NO5S B2401046 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide CAS No. 946237-41-8

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide

Cat. No.: B2401046
CAS No.: 946237-41-8
M. Wt: 343.44
InChI Key: GLOCKWFWROBGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly within the sulfonamide class. Sulfonamides (SN) are a critical class of synthetic compounds characterized by the presence of the sulfonamide functional group (-SO2NH2 or -SO2NH-), which forms the basis for a wide spectrum of biologically active molecules . These compounds are known to exhibit a diverse range of pharmacological activities by acting on key enzymatic targets; historically, their antibacterial properties stem from inhibiting bacterial dihydropteroate synthetase, while other sulfonamide derivatives demonstrate anti-carbonic anhydrase activity, paving the way for their use in treating conditions like diuresis, hypoglycemia, and inflammation . The core structure of this compound features a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxygen ether bridge to a propane-sulfonamide chain that is terminated with a N-(2-methoxyethyl) group. This specific molecular architecture, combining a benzofuran system with a tailored sulfonamide, is designed to explore structure-activity relationships against specific biological targets. The 2,3-dihydrobenzofuran scaffold is a recognized structure in chemical research and development . Researchers are actively investigating similar complex sulfonamide derivatives for various applications, as evidenced by their presence in patented compounds targeting areas such as anticancer agents and inhibitors of specific proteins like macrophage migration inhibitory factor (MIF) . The inclusion of the 2-methoxyethyl group on the sulfonamide nitrogen is a strategic modification often explored to fine-tune the molecule's physicochemical properties, including its solubility and metabolic stability. This compound is supplied for research purposes to facilitate the discovery and development of novel therapeutic agents. It is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-16(2)12-13-6-4-7-14(15(13)22-16)21-9-5-11-23(18,19)17-8-10-20-3/h4,6-7,17H,5,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOCKWFWROBGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by its unique molecular structure that integrates a benzofuran moiety with a sulfonamide group. This combination is significant in medicinal chemistry due to the potential biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H23N1O4SC_{15}H_{23}N_{1}O_{4}S, with a molecular weight of approximately 321.41 g/mol. The structural features include:

  • A benzofuran ring , which is known for its diverse biological activities.
  • A sulfonamide group , which is often associated with antibacterial and anti-inflammatory properties.

Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in various biological pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria. This mechanism can lead to antibacterial effects by disrupting essential metabolic processes.

Pharmacological Effects

  • Antimicrobial Activity :
    • Sulfonamides are widely recognized for their antibacterial properties. The incorporation of the benzofuran moiety may enhance these effects by improving the compound's ability to penetrate bacterial cell walls.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Anticancer Potential :
    • Some studies suggest that derivatives of benzofuran can modulate immune responses and inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation.

In Vitro Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study 1 : A study on related benzofuran derivatives indicated significant inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor growth. This suggests potential applications in cancer therapy where modulation of immune responses is critical .
  • Study 2 : Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against various strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .

Data Summary

PropertyValue
Molecular FormulaC₁₅H₂₃N₁O₄S
Molecular Weight321.41 g/mol
Biological ActivitiesAntimicrobial, Anti-inflammatory, Anticancer
Mechanism of ActionEnzyme inhibition (e.g., dihydropteroate synthase)

Comparison with Similar Compounds

Comparison with Celecoxib

  • Structural Divergence : Celecoxib (a COX-2 inhibitor) shares the sulfonamide group but lacks the dihydrobenzofuran core. Its pyrazole ring and trifluoromethyl group enhance target specificity but may reduce metabolic stability compared to the target compound’s bicyclic system .

Comparison with Generic Dihydrobenzofuran-sulfonamides

  • Substituent Flexibility : Derivatives with alkyl or aryl sulfonamides (e.g., methyl or phenyl groups) may exhibit higher lipophilicity, favoring blood-brain barrier penetration. However, the target compound’s methoxyethyl group balances solubility and membrane permeability .
  • Steric Effects : The 2,2-dimethyl group on the dihydrobenzofuran core in the target compound may reduce rotational freedom, enhancing binding pocket compatibility compared to unsubstituted analogues.

Comparison with Methoxyethyl-sulfonamide Analogues

  • Core Heterogeneity : Compounds with benzene or heterocyclic cores (e.g., pyridine) instead of dihydrobenzofuran may lack the conformational rigidity required for high-affinity enzyme interactions.
  • Pharmacokinetics : The dihydrobenzofuran moiety in the target compound could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life over simpler aromatic systems.

Research Findings and Methodological Considerations

Structural Characterization

The compound’s crystallographic data (if available) may have been resolved using programs like SHELXL for refinement or WinGX for small-molecule crystallography workflows . Such tools ensure precise determination of bond lengths and angles, critical for comparing steric and electronic effects with analogues.

Hypothetical Activity Insights

  • Enzyme Inhibition : Sulfonamide groups often bind zinc ions in metalloenzymes (e.g., carbonic anhydrase). The methoxyethyl chain may orient the molecule for optimal active-site interactions.
  • Selectivity : The dihydrobenzofuran core could reduce off-target effects compared to flat aromatic systems, as seen in selective kinase inhibitors.

Q & A

Q. Critical Parameters :

  • Moisture-sensitive steps require inert atmospheres (argon/nitrogen).
  • Reaction progress monitored via TLC or LC-MS .

Advanced: How can reaction optimization for this compound address low yields in sulfonamide coupling?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can optimize coupling efficiency by testing DMF vs. THF, 0°C vs. RT, and EDC vs. DCC .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify steric bottlenecks in the sulfonamide formation step .
  • In Situ Monitoring : Employ ReactIR or NMR to track intermediate formation and adjust reagent stoichiometry dynamically .

Validation : Cross-validate computational predictions with kinetic studies (e.g., rate constants derived from HPLC data) .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Chromatography :
    • HPLC : C18 column, 0.1% formic acid in water/acetonitrile gradient, UV detection at 254 nm .
    • LC-MS : Electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺) and detect impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for dihydrobenzofuran (δ 1.4 ppm, dimethyl groups), sulfonamide (δ 3.1 ppm, SO₂NH), and methoxyethyl (δ 3.4 ppm, OCH₂CH₂O) .
    • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and ether C-O-C (1250–1150 cm⁻¹) .

Quality Control : Use certified reference standards for calibration. Purity ≥95% by area normalization (HPLC) is typical for pharmacological studies .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictory bioactivity results (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS to rule out artefactual results .
  • Assay Interference : Screen for false positives using counterscreens (e.g., fluorescence quenching controls for high-throughput assays) .
  • Structural Analogues : Compare activity of stereoisomers or regioisomers (e.g., 3- vs. 5-substituted dihydrobenzofuran derivatives) to identify structure-activity relationships (SAR) .

Statistical Analysis : Apply ANOVA to assess inter-laboratory variability or batch effects .

Advanced: What computational strategies predict metabolic pathways and toxicity profiles?

Methodological Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of dihydrobenzofuran) .
  • Toxicity Profiling :
    • DEREK Nexus : Screen for structural alerts (e.g., sulfonamide hypersensitivity).
    • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risk .
      Validation : Compare predictions with in vitro hepatocyte clearance assays and Ames test data .

Basic: How should researchers design stability studies under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to stress conditions:
    • Thermal : 40°C/75% RH for 4 weeks.
    • Oxidative : 3% H₂O₂ at RT for 24 hr.
    • Photolytic : 1.2 million lux-hours UV/visible light .
  • Analytical Endpoints : Quantify degradation products via LC-MS and assess potency loss in bioassays .

Protocol Optimization : Use ICH Q1A guidelines for long-term (25°C/60% RH) and accelerated stability testing .

Advanced: What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
  • X-ray Crystallography : Co-crystallize the compound with human Aurora kinase A to map binding interactions (e.g., hydrogen bonds with hinge region residues) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the kinase .

Data Integration : Combine kinetic data (Kd, Ki) with MD simulations to refine binding models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.